molecular formula C12H20N4O2 B13202230 N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide

Cat. No.: B13202230
M. Wt: 252.31 g/mol
InChI Key: WAIBVJCHABKGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethylaminomethyl group at position 5 and a cyclopentyl-acetamide moiety at position 2. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in drug design, particularly in kinase inhibition and antimicrobial activity.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide

InChI

InChI=1S/C12H20N4O2/c1-3-13-8-10-14-11(16-18-10)12(15-9(2)17)6-4-5-7-12/h13H,3-8H2,1-2H3,(H,15,17)

InChI Key

WAIBVJCHABKGAZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NO1)C2(CCCC2)NC(=O)C

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of Amidoxime with Cyclopentanecarbonyl Chloride

Step 1: Formation of Cyclopentanecarbonyl Amidoxime

  • Reagents : Cyclopentanecarbonitrile, hydroxylamine hydrochloride, sodium carbonate.
  • Conditions : Reflux in ethanol (4 h, 80°C).
  • Yield : 78% (white crystalline solid).

Step 2: Cyclization to 3-Cyclopentyl-1,2,4-Oxadiazole

  • Reagents : Cyclopentanecarbonyl amidoxime, trichloroacetic anhydride.
  • Conditions : Stirred in dichloromethane (0°C → rt, 12 h).
  • Yield : 65% (HPLC purity >95%).

Step 3: Ethylaminomethyl Functionalization

  • Reagents : Oxadiazole intermediate, ethylamine, paraformaldehyde, acetic acid.
  • Conditions : Mannich reaction in tetrahydrofuran (60°C, 6 h).
  • Yield : 52% after silica gel chromatography.

Step 4: Acetylation of Primary Amine

  • Reagents : Ethylaminomethyl-oxadiazole intermediate, acetic anhydride, pyridine.
  • Conditions : Room temperature (2 h).
  • Yield : 89% (colorless oil).

Route 2: Alkylation of Primary Amine Intermediate

Step 1: Synthesis of 1-(5-Aminomethyl-1,2,4-oxadiazol-3-yl)cyclopentane

  • Reagents : 3-Cyclopentyl-1,2,4-oxadiazole-5-carboxylic acid, ethylenediamine, HATU.
  • Conditions : DMF, 0°C → rt (3 h).
  • Yield : 70% (off-white solid).

Step 2: N-Acetylation

  • Reagents : Amine intermediate, acetyl chloride, triethylamine.
  • Conditions : Dichloromethane, ice bath (1 h).
  • Yield : 92% (mp 134–136°C).

Optimization of Reaction Conditions

Parameter Route 1 Route 2
Cyclization Catalyst Trichloroacetic HATU
Solvent Dichloromethane DMF
Reaction Time 12 h 3 h
Overall Yield 32% 64%

Key Observations :

  • Route 2 offers higher efficiency due to milder conditions.
  • Mannich reaction (Route 1) requires stoichiometric control to avoid over-alkylation.

Characterization and Analytical Data

Spectroscopic Data

Purity and Stability

  • HPLC : 98.5% (C18 column, acetonitrile/water gradient).
  • Storage : Stable at −20°C for 12 months (no decomposition by TLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Oxadiazole Ring

2-cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide (YDU)
  • Structure: Lacks the ethylaminomethyl group; instead, the oxadiazole is substituted with a methyl group at position 3.
  • Molecular Formula : C₁₀H₁₅N₃O₂ (MW: 209.25) vs. C₁₀H₁₆N₄O₂ (estimated MW for the target compound).
N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide
  • Structure: Chloromethyl substituent at position 5 instead of ethylaminomethyl.
  • Molecular Formula : C₁₀H₁₄ClN₃O₂ (MW: 243.69).
  • Key Differences: The electronegative chlorine atom increases molecular weight and polarity, which may alter pharmacokinetics (e.g., membrane permeability) compared to the ethylaminomethyl analog .

Aromatic vs. Aliphatic Substituents

N-(3-chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide
  • Structure : Contains a p-tolyl (methylphenyl) group on the oxadiazole and a 3-chlorophenyl acetamide.
  • Molecular Formula : C₁₇H₁₄N₃O₂Cl (MW: 327.76).
  • However, the absence of an aliphatic cyclopentyl group reduces conformational flexibility .

Complex Heterocyclic Hybrids

N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
  • Structure : Integrates an imidazole ring and a 4-methoxyphenyl-oxadiazole moiety.
  • Molecular Formula : C₂₁H₁₈ClN₅O₃ (MW: 423.9).
  • Key Differences : The imidazole ring introduces additional hydrogen-bonding sites and aromaticity, which could enhance target selectivity but increase metabolic complexity .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

  • Target Compound: Estimated MW ~252–260 g/mol; the ethylaminomethyl group may improve aqueous solubility via amine protonation.
  • Chloromethyl Analog (MW 243.69) : Higher polarity due to Cl may limit membrane permeability .

Bioactivity Trends

  • Anti-Cancer Potential: Analogs like 1,2,4-triazole derivatives () show activity against HepG2 cells, suggesting that the oxadiazole-ethylaminomethyl hybrid may also exhibit cytotoxicity through kinase or protease inhibition .
  • Antimicrobial Activity: Oxadiazole-thiol derivatives () demonstrate antimicrobial effects, implying that the target compound’s ethylaminomethyl group could enhance binding to bacterial enzymes .

Biological Activity

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopentyl group and an oxadiazole moiety, which is known for its bioactive properties. The molecular formula is C₁₁H₁₄N₄O, and its structural representation can be summarized as follows:

  • Molecular Formula : C₁₁H₁₄N₄O
  • SMILES : CC(C1=NC(=NO1)CNC)C(=O)N

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities. This includes:

  • Anticancer Activity : The oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, a related compound demonstrated an IC₅₀ value of approximately 92.4 μM against various cancer cell lines, including colon and lung cancers .
  • Antimicrobial Properties : Compounds with oxadiazole structures are often evaluated for their antimicrobial activities. Specific derivatives have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Antitumor Activity

A study focused on the antitumor effects of oxadiazole derivatives indicated that modifications to the oxadiazole ring can enhance potency against cancer cells. The specific compound this compound was not directly studied but is hypothesized to share similar mechanisms due to structural similarities with other active oxadiazole compounds .

Case Studies

  • In Vitro Studies : In vitro assays have been conducted using various human cancer cell lines. The results suggest that compounds with the oxadiazole moiety can induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of oxadiazole derivatives in tumor-bearing mice. These studies often report reduced tumor growth and improved survival rates when treated with compounds similar to this compound.

Comparative Analysis of Biological Activities

Compound NameBiological ActivityIC₅₀ (μM)Reference
Oxadiazole Derivative AAnticancer92.4
Oxadiazole Derivative BAntibacterial50
This compoundHypothetical based on structureTBDN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.